molecular formula C13H14N2O3S B7841039 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol

4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol

Cat. No.: B7841039
M. Wt: 278.33 g/mol
InChI Key: NQKFBHPYPUVDOM-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol is a chemical compound characterized by a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4,5-trimethoxyphenylboronic acid and pyrimidine-2-thiol.

  • Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the pyrimidine-2-thiol under palladium-catalyzed conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to form a thiolate anion.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Thiolates: Formed through the reduction of the thiol group.

  • Substituted Pyrimidines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anticancer activity may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol is unique due to its specific structural features and biological activities. Similar compounds include:

  • 4-(3,4,5-Trimethoxyphenyl)thiazole: Known for its antiproliferative properties.

  • 2,4,5-Trimethoxyphenethylamine: Exhibits psychoactive effects.

  • 3,4,5-Trimethoxyphenol: Used as an antioxidant and in organic synthesis.

These compounds share the trimethoxyphenyl group but differ in their core structures and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)12(10)18-3)9-4-5-14-13(19)15-9/h4-7H,1-3H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKFBHPYPUVDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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